molecular formula C18H22ClNO3 B1240572 (2S)-heptan-2-yl [(5-chloroquinolin-8-yl)oxy]acetate

(2S)-heptan-2-yl [(5-chloroquinolin-8-yl)oxy]acetate

Cat. No. B1240572
M. Wt: 335.8 g/mol
InChI Key: COYBRKAVBMYYSF-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-cloquintocet-mexyl is a heptan-2-yl [(5-chloroquinolin-8-yl)oxy]acetate that has S-configuration. It is an enantiomer of a (R)-cloquintocet-mexyl.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques and Advantages : The compound has been synthesized using benign methodologies, including the use of acetic acid aqueous solution and ultrasound irradiation, offering benefits like operational simplicity and higher yield (Tiwari, Parvez, & Meshram, 2011).

  • Structural Characterization and Derivatives Formation : Various derivatives of related chloroquinoline compounds have been synthesized and characterized, demonstrating the versatility and adaptability of these compounds in chemical synthesis (Ahmed, Sharma, Nagda, Jat, & Talesara, 2006).

Biological Activities

  • Antimicrobial Activity : Several quinoline derivatives, similar to the compound , have shown significant inhibition of bacterial and fungal growth, indicating their potential as antimicrobial agents (Tabassum et al., 2014).

  • Antibacterial Drugs for Respiratory Infections : Novel quinoline derivatives have been designed and synthesized for potent antibacterial activity against respiratory pathogens, suggesting a potential application for (2S)-heptan-2-yl [(5-chloroquinolin-8-yl)oxy]acetate in treating respiratory tract infections (Odagiri et al., 2013).

  • Antitumor Activities : Some novel quinoline derivatives have exhibited remarkable antitumor activity against various cancer cell lines, indicating a possibility for this compound to have similar applications (Montoya et al., 2014).

Luminescent Properties

  • Luminescence in Metal Complexes : Quinoline derivatives have been used in metal complexes showing excellent luminescent properties, suggesting potential applications in materials science and photonics (Gao et al., 2014).

Miscellaneous Applications

  • Chemical Reactions and Functional Diversity : The structure of this compound allows for diverse chemical reactions and the formation of functionally diverse derivatives, indicating its utility in various chemical syntheses (Garsi et al., 2022).

  • Electroluminescent Materials : Related compounds have been used in the development of red-emitting electroluminescent materials, pointing towards potential applications in electronic and display technologies (Huang, Lin, Tao, & Chuen, 2003).

properties

Product Name

(2S)-heptan-2-yl [(5-chloroquinolin-8-yl)oxy]acetate

Molecular Formula

C18H22ClNO3

Molecular Weight

335.8 g/mol

IUPAC Name

[(2S)-heptan-2-yl] 2-(5-chloroquinolin-8-yl)oxyacetate

InChI

InChI=1S/C18H22ClNO3/c1-3-4-5-7-13(2)23-17(21)12-22-16-10-9-15(19)14-8-6-11-20-18(14)16/h6,8-11,13H,3-5,7,12H2,1-2H3/t13-/m0/s1

InChI Key

COYBRKAVBMYYSF-ZDUSSCGKSA-N

Isomeric SMILES

CCCCC[C@H](C)OC(=O)COC1=C2C(=C(C=C1)Cl)C=CC=N2

SMILES

CCCCCC(C)OC(=O)COC1=C2C(=C(C=C1)Cl)C=CC=N2

Canonical SMILES

CCCCCC(C)OC(=O)COC1=C2C(=C(C=C1)Cl)C=CC=N2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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